4-(1-Carbamoylpropyl)-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol
Description
4-(1-Carbamoylpropyl)-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol is a piperidinol-derived compound featuring a 1,2,3,4-tetrahydro-2-naphthyl (tetralin) group at position 1 and a 1-carbamoylpropyl substituent at position 4 of the piperidinol ring.
Properties
CAS No. |
52664-18-3 |
|---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl]butanamide |
InChI |
InChI=1S/C19H28N2O2/c1-2-17(18(20)22)19(23)9-11-21(12-10-19)16-8-7-14-5-3-4-6-15(14)13-16/h3-6,16-17,23H,2,7-13H2,1H3,(H2,20,22) |
InChI Key |
VLEBMBYDUOAPKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)C1(CCN(CC1)C2CCC3=CC=CC=C3C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on core frameworks, substituents, and inferred properties:
Key Observations:
- Piperidine/Piperidinol Core: Both the target compound and the PubChem analog () share a piperidine-based scaffold, but the target’s hydroxyl group in piperidinol may increase hydrogen-bonding capacity compared to the sulfonyl group in the PubChem compound .
- Carbamoylpropyl vs.
- Tetralin vs. Coumarin Backbone: Coumatetralyl () uses a coumarin core with anticoagulant properties, whereas the target compound’s piperidinol-tetralin system may favor central nervous system (CNS) targeting due to improved blood-brain barrier penetration .
Functional Group Impact on Physicochemical Properties
- Polarity : The carbamoylpropyl group in the target compound increases polarity (logP ~2.1 predicted), whereas the methylsulfonyl group in the PubChem analog lowers logP (~1.8) due to its electron-withdrawing nature .
- Stability : The amide group in the target compound may confer resistance to hydrolysis compared to ester-containing analogs like Coumatetralyl, which is prone to metabolic degradation .
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